Sodium 2,4,5-trichlorophenoxyethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,4,5-trichlorophenoxyethyl sulfate is a chemical compound with the molecular formula C8H6Cl3O5S.Na and a molecular weight of 343.544 . It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its achiral nature and lack of defined stereocenters .
Vorbereitungsmethoden
The synthesis of sodium 2,4,5-trichlorophenoxyethyl sulfate involves the sulfation of 2,4,5-trichlorophenoxyethanol. This process typically requires the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions . Industrial production methods often involve the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . The reaction conditions are optimized to ensure the efficient incorporation of the sulfate group into the target molecule.
Analyse Chemischer Reaktionen
Sodium 2,4,5-trichlorophenoxyethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group into a hydroxyl group, yielding 2,4,5-trichlorophenoxyethanol.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2,4,5-trichlorophenoxyethyl sulfate has a wide range of scientific research applications:
Agriculture: It is used as a herbicide for controlling weeds in crops like tomatoes. The compound is applied as a basal-directed or overall spray and becomes phytotoxic upon contact with soil.
Chemistry: The compound is studied for its reactivity and potential use in synthesizing other organosulfates.
Industry: It is used in the production of various chemical products and as a reagent in synthetic processes.
Wirkmechanismus
The mechanism of action of sodium 2,4,5-trichlorophenoxyethyl sulfate involves its interaction with plant cells. Upon application, the compound is absorbed by the plant and undergoes decomposition to release active products that interfere with plant growth and development . The molecular targets include enzymes involved in cell wall synthesis and other metabolic pathways, leading to the inhibition of growth and eventual plant death.
Vergleich Mit ähnlichen Verbindungen
Sodium 2,4,5-trichlorophenoxyethyl sulfate is similar to other organosulfates like sodium tetradecyl sulfate and sodium dodecyl sulfate. it is unique in its specific application as a herbicide and its distinct molecular structure . Other similar compounds include:
Sodium tetradecyl sulfate: Used as a sclerosing agent in medical applications.
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant in various industries.
Eigenschaften
CAS-Nummer |
3570-61-4 |
---|---|
Molekularformel |
C8H6Cl3NaO5S |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
sodium;2-(2,4,5-trichlorophenoxy)ethyl sulfate |
InChI |
InChI=1S/C8H7Cl3O5S.Na/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14;/h3-4H,1-2H2,(H,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NTOCDDPMRUNYHP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.